molecular formula C11H11BrN2O3 B2941291 ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 1445993-98-5

ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B2941291
CAS No.: 1445993-98-5
M. Wt: 299.124
InChI Key: PCGSSHHMJQWVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagent: N-bromosuccinimide (NBS)

    Conditions: The bromination reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

  • Methoxylation

      Reagent: Sodium methoxide in methanol

      Conditions: The reaction is performed under reflux conditions to ensure complete substitution.

  • Esterification

      Reagent: Ethyl chloroformate

      Conditions: The esterification is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Industrial Production Methods

    In an industrial setting, the production of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by functional group modifications.

    • Formation of the Pyrrolo[2,3-c]pyridine Core

        Starting Material: 2,3-dichloropyridine

        Reaction: Cyclization with an appropriate amine under high temperature and pressure conditions.

        Catalyst: Palladium-based catalysts are often used to facilitate the cyclization process.

    Chemical Reactions Analysis

    Types of Reactions

    • Substitution Reactions

        Reagents: Halogenating agents, nucleophiles

        Conditions: Typically carried out in polar aprotic solvents at moderate temperatures.

        Products: Various substituted derivatives depending on the nucleophile used.

    • Oxidation Reactions

        Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

        Conditions: Conducted under acidic or basic conditions.

        Products: Oxidized derivatives, often involving the methoxy group.

    • Reduction Reactions

        Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

        Conditions: Performed in anhydrous solvents to prevent side reactions.

        Products: Reduced forms of the compound, potentially altering the ester or bromine functionalities.

    Common Reagents and Conditions

      Solvents: Dichloromethane, methanol, ethanol, tetrahydrofuran

      Catalysts: Palladium, platinum, or nickel-based catalysts for hydrogenation reactions

      Temperatures: Reactions are typically conducted at temperatures ranging from room temperature to reflux conditions.

    Scientific Research Applications

    Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

    • Chemistry

      • Used as a building block for the synthesis of more complex heterocyclic compounds.
      • Serves as a precursor in the development of novel organic materials.
    • Biology

      • Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
      • Studied for its effects on cell proliferation and apoptosis in cancer cell lines.
    • Medicine

      • Explored for its therapeutic potential in cancer treatment due to its inhibitory effects on FGFR signaling pathways.
      • Potential applications in the development of anti-inflammatory and antimicrobial agents.
    • Industry

      • Utilized in the synthesis of specialty chemicals and pharmaceuticals.
      • Employed in the development of agrochemicals and dyes.

    Mechanism of Action

    The mechanism of action of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate primarily involves its interaction with molecular targets such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis and the reduction of tumor growth in cancer cells.

    Comparison with Similar Compounds

    Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can be compared with other pyrrolo[2,3-c]pyridine derivatives:

    • Ethyl 4-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

      • Similar structure but with a chlorine atom instead of bromine.
      • May exhibit different reactivity and biological activity due to the halogen substitution.
    • Mthis compound

      • Similar structure but with a methyl ester group instead of an ethyl ester.
      • Differences in solubility and pharmacokinetic properties.
    • 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

      • Lacks the ester group, which may affect its reactivity and biological interactions.

    The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

    Properties

    IUPAC Name

    ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-4-6-7(12)5-13-10(16-2)9(6)14-8/h4-5,14H,3H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PCGSSHHMJQWVGM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CC2=C(N1)C(=NC=C2Br)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11BrN2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    299.12 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.